1-(3-Fluoro-5-methylphenyl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Fluoro-5-methylphenyl)propan-1-amine is an organic compound with the molecular formula C10H14FN. It is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a propan-1-amine chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoro-5-methylphenyl)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 3-fluoro-5-methylbenzaldehyde.
Reductive Amination: The aldehyde group is converted to an amine group through reductive amination using reagents such as sodium triacetoxyborohydride and an amine source.
Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reductive amination processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Fluoro-5-methylphenyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of various functional groups on the phenyl ring.
Scientific Research Applications
1-(3-Fluoro-5-methylphenyl)propan-1-amine has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-5-methylphenyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- 1-(3-Fluoro-4-methylphenyl)propan-1-amine
- 1-(3-Methylphenyl)propan-2-amine
- 1-(4-Fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (MFPVP)
Uniqueness: 1-(3-Fluoro-5-methylphenyl)propan-1-amine is unique due to the specific positioning of the fluorine and methyl groups on the phenyl ring, which influences its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for targeted research and development .
Properties
Molecular Formula |
C10H14FN |
---|---|
Molecular Weight |
167.22 g/mol |
IUPAC Name |
1-(3-fluoro-5-methylphenyl)propan-1-amine |
InChI |
InChI=1S/C10H14FN/c1-3-10(12)8-4-7(2)5-9(11)6-8/h4-6,10H,3,12H2,1-2H3 |
InChI Key |
HLYBAKFXNKUFSL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC(=CC(=C1)C)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.